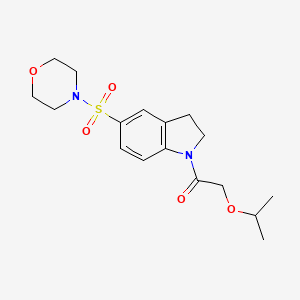

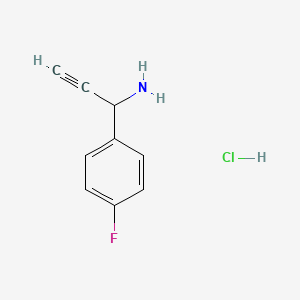

![molecular formula C8H12O2 B2529617 Bicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 1824197-32-1](/img/structure/B2529617.png)

Bicyclo[3.2.0]heptane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bicyclo[3.2.0]heptane-6-carboxylic acid is a compound of interest in the field of medicinal chemistry due to its potential as a conformationally restricted analogue of various biologically active molecules. The structure of bicyclo[3.2.0]heptane serves as a core for conformational locking of pharmacophores, as exemplified by its use in mimicking γ-aminobutyric acid (GABA) . The unique bicyclic structure allows for the spatial and directional fixation of pharmacophoric groups, which is crucial in the design of molecules with specific biological activities.

Synthesis Analysis

The synthesis of bicyclo[3.2.0]heptane derivatives, including the 6-carboxylic acid variant, often involves multi-step synthetic routes. For instance, the synthesis of 3-azathis compound, a GABA analogue, was achieved through an intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline . This key step is followed by the transformation of the anhydride function to yield the desired derivatives. Other synthetic approaches for related bicyclic structures include the use of diazomalonate insertion, intramolecular cyclization, and chemoselective reduction , as well as enantioselective fission of cyclic anhydrides .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by a boat-like conformation of the bicyclic core. This conformation is largely unaffected by various substitution patterns, which is a significant property for the design of molecules with fixed pharmacophoric groups . The X-ray crystal structures of related compounds have shown that the bicyclic core units adopt virtually identical structures, regardless of the different conformations of substituents or crystal packing .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives can be influenced by the presence of functional groups and the conformational constraints of the bicyclic framework. For example, the electrochemical oxidation of a conformationally restricted methionine analogue based on the bicyclo[2.2.1]heptane structure revealed neighboring group participation, which is a phenomenon where a functional group in proximity influences the reactivity of another . This kind of reactivity is essential for understanding the behavior of bicyclic compounds under various chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are determined by their rigid and conformationally locked structures. These properties are crucial for their potential applications in medicinal chemistry, as they affect solubility, stability, and biological activity. For instance, fully alicyclic polyimides synthesized from related bicyclic compounds were found to be soluble in organic polar solvents, which is an important characteristic for the processing and application of these materials . The conformational constraints of the bicyclic structure also play a role in the stereoselectivity of reactions, as seen in the synthesis of diastereomerically pure bicyclic acids .

Scientific Research Applications

Synthesis of Analogues and Derivatives

- Bicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives have been synthesized as analogues of γ-aminobutyric acid. A key step in these syntheses involves an intermolecular [2+2] photocycloaddition, leading to various 3-azabicyclo[3.2.0]heptane derivatives (Petz & Wanner, 2013).

Crystal and Molecular Structure Analysis

- The crystal and molecular structure of specific bicyclo[3.2.0]heptane derivatives has been determined through single-crystal X-ray analysis. These structures are compared with related compounds to understand their conformation and molecular interactions (Glass et al., 1990).

Conformational Locking in Pharmacophores

- Bicyclo[3.2.0]heptane is used as a core structure for conformational locking of 1,3-bis-pharmacophores. This locking is useful for maintaining specific molecular conformations, which is significant in the design of molecules with fixed pharmacophoric groups (Vorberg et al., 2017).

Development of Polyimides

- Bicyclo[3.2.0]heptane derivatives are used in synthesizing fully alicyclic polyimides, which are important in materials science for creating films and coatings with specific properties (Matsumoto, 2001).

Photochemical Transformations

- Studies have explored the photochemical transformations of compounds related to bicyclo[3.2.0]heptane. These transformations help understand the reactive behavior of these compounds under certain conditions (Dauben & Cargill, 1961).

Mass Spectrometry and Stereochemical Analysis

- Mass spectrometry has been used to study stereochemical problems in bicyclo[3.2.0]heptane derivatives, providing insights into the molecular behavior and structure of these compounds (Curcuruto et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

The intrinsic property of the bicyclo[3.2.0]heptane core to favor adoption of a boat-like conformation, which is largely unaffected by various substitution patterns, has been documented . This property is useful in the design of molecules with spatial and directional fixation of pharmacophoric groups . The aza-BCHep RAE 6a underwent a successful Minisci reaction with several heterocycle acceptors, affording the corresponding bis-heterocyclic products 7a – 7c in good yields . This indicates potential future directions for the use of Bicyclo[3.2.0]heptane-6-carboxylic acid in chemical synthesis .

properties

IUPAC Name |

bicyclo[3.2.0]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQCQUSYFDWNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

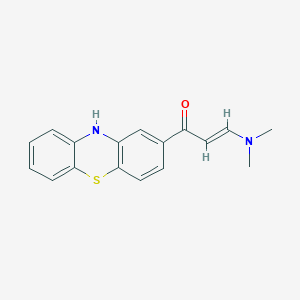

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)

amino}acetamide](/img/structure/B2529537.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)

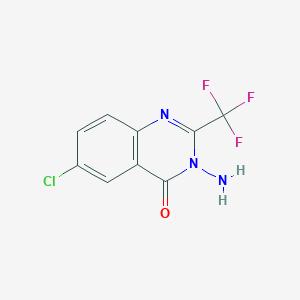

![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)